ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers
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Overview
Description
Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C10H16O3. This compound is characterized by its cyclohexane ring structure, which includes a ketone group at the second position, a carboxylate ester group at the first position, and a methyl group at the third position. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Mechanism of Action
Target of Action
Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is an organic compound that is used in various chemical reactions . .
Mode of Action
The mode of action of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is primarily through its chemical reactivity. It can participate in various chemical reactions such as hydroxylation, oxidative chlorination with hydrogen peroxide, heterocyclization, cyclization of generated dianions followed by dehydrogenation, palladium-catalyzed isomerization, and regioselective cyclizations .
Biochemical Pathways
It is known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
Its physical properties such as density (1198 g/cm³) and boiling point (24581 ℃) have been reported .
Result of Action
The molecular and cellular effects of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate’s action would depend on the specific chemical reactions it participates in and the context of its use. As a reagent, it can contribute to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate typically involves the following steps:
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Cyclohexanone Derivative Formation: : The starting material, cyclohexanone, undergoes a methylation reaction to introduce the methyl group at the third position. This can be achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
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Esterification: : The methylated cyclohexanone is then subjected to esterification. This involves reacting the compound with ethyl chloroformate (ClCOOEt) in the presence of a base such as triethylamine (Et3N) to form the ethyl ester.
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Oxidation: : The final step involves the oxidation of the methylated cyclohexanone to introduce the ketone group at the second position. This can be done using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced to form alcohols. For instance, the ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The ester group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, thioesters
Scientific Research Applications
Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has diverse applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
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Biology: : The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
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Medicine: : It is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
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Industry: : The compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various industrial applications.
Comparison with Similar Compounds
Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
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Ethyl 2-oxocyclohexanecarboxylate: : This compound lacks the methyl group at the third position, which can significantly alter its reactivity and biological activity.
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Methyl 3-methyl-2-oxocyclohexane-1-carboxylate: : The substitution of the ethyl ester with a methyl ester can affect the compound’s solubility and reactivity.
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Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate: : The smaller ring size in this compound can lead to different steric and electronic effects, influencing its chemical behavior.
The uniqueness of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate lies in its specific substitution pattern and the presence of diastereomers, which can result in distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
5183-61-9 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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